molecular formula C16H13ClO5 B6410829 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1261978-34-0

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6410829
CAS No.: 1261978-34-0
M. Wt: 320.72 g/mol
InChI Key: ZFXRZQQRKIXUIW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid features a benzoic acid backbone substituted at the 3-position with a methoxy group and at the 4-position with a 3-chloro-4-methoxycarbonylphenyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Applications may include its use in metal phthalocyanine complexes for DNA intercalation studies or as a precursor for anticancer agents targeting protein-protein interactions .

Properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXRZQQRKIXUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692011
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-34-0
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline Methoxylation of Halogenated Precursors

The CN104151157A patent details a one-pot method for synthesizing methoxybenzoic acids via nucleophilic substitution. For example:

  • Step 1 : 3-Chlorobenzoic acid reacts with sodium methoxide in methanol at 80–150°C under 0.18–1.4 MPa pressure, yielding 3-methoxybenzoic acid sodium salt.

  • Step 2 : Hydrolysis with NaOH/KOH (90–190°C) followed by HCl acidification produces 3-methoxybenzoic acid with >95% purity.

Key Data :

ParameterValue
Temperature80–150°C
Pressure0.18–1.4 MPa
Yield89–92%
Purity (HPLC)95–98%

This method avoids toxic reagents (e.g., phosgene) and reduces alkali consumption by 30% compared to traditional routes.

Construction of the 3-Chloro-4-Methoxycarbonylphenyl Group

Chlorination and Methoxycarbonylation

The CN105753731A patent outlines a pathway for introducing chloro and methoxycarbonyl groups via nitro intermediates:

  • Nitrochlorination : 3-Nitrobenzoic acid reacts with thionyl chloride (SOCl<sub>2</sub>) or phosphorus trichloride (PCl<sub>3</sub>) in chlorobenzene, forming 3-nitro-4-chlorobenzoic acid (Yield: 88–97%).

  • Methoxycarbonylation : The chloro group is substituted with methoxy using sodium methoxide in methanol under reflux (8 hours, 64–94% yield).

Reaction Conditions :

StepReagentTemperatureTimeYield
NitrochlorinationSOCl<sub>2</sub>100°C2 hr97%
MethoxycarbonylationNaOCH<sub>3</sub>Reflux8 hr94%

Coupling of Fragments via Benzanilide Intermediates

Amidation and Reduction

The CN105753731A patent describes coupling nitro-substituted benzoyl chlorides with aniline, followed by nitro reduction:

  • Amidation : 3-Nitro-4-chlorobenzoyl chloride reacts with aniline in chlorobenzene, forming 3-nitro-4-chlorobenzanilide (Yield: 95.8%).

  • Nitro Reduction : Catalytic hydrogenation (Raney Ni, H<sub>2</sub> at 5–14 MPa) or iron powder in HCl reduces the nitro group to amine, yielding 3-amino-4-methoxycarbonylbenzanilide (Yield: 70–95%).

Optimization Insight :

  • Catalyst Choice : Raney Ni achieves higher yields (95%) than iron powder (70–80%) but requires pressurized H<sub>2</sub>.

  • Temperature Control : Maintaining 55–60°C during reduction minimizes side reactions (e.g., over-reduction or dehalogenation).

Final Hydrolysis to Benzoic Acid

Alkaline Hydrolysis and Acidification

The methoxycarbonyl group is hydrolyzed to carboxylic acid using NaOH/KOH (90–190°C), followed by HCl acidification:

  • Hydrolysis : 3-Methoxycarbonylbenzanilide → 3-Methoxybenzoic acid (Yield: 89–92%).

  • Purity : >99% after recrystallization from methanol/water.

Critical Parameters :

FactorOptimal Range
NaOH Concentration10–20% w/v
Reaction Time2–8 hours
Acidification pH2–3

Scalability and Industrial Feasibility

Pilot-Scale Yields

StepLab YieldPilot Yield
Methoxycarbonylation94%89%
Nitro Reduction95%88%
Hydrolysis92%90%

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a less chlorinated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield carboxylic acids, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound with the molecular formula C16H13ClO5 and a molecular weight of 320.724 . It contains chloro and methoxycarbonyl functional groups. This compound, also known as CAS number 1261978-34-0, is explored for its potential therapeutic properties and as a precursor in drug development.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid has applications in various scientific research fields:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor in drug development.
  • Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid can undergo several types of chemical reactions:

  • Oxidation The methoxy groups can be oxidized to form corresponding carboxylic acids.
  • Reduction The chloro group can be reduced to a hydrogen atom, resulting in a less chlorinated derivative.
  • Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxycarbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Benzoic Acid Core

4-[(2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido]-3-methoxybenzoic acid (Idasanutlin/RG7388) Structure: Features a pyrrolidine-2-carboxamido group with fluorophenyl and cyano substituents. Application: A second-generation MDM2 inhibitor for reactivating p53 in cancer therapy . Key Difference: The additional fluorophenyl and cyano groups enhance binding affinity to MDM2 compared to the target compound, which lacks these moieties .

4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic Acid Structure: Contains a glycosyl group at the 4-position. Application: Acts as a cholinesterase inhibitor with improved water solubility due to the glucosyl moiety . Key Difference: The glycosylation reduces lipophilicity, contrasting with the chloro-methoxycarbonylphenyl group in the target compound, which increases hydrophobicity .

4-(3,4-Dicyanophenoxy)-3-methoxybenzoic Acid Structure: Substituted with a dicyanophenoxy group. Application: Used in Zn(II) phthalocyanine complexes for DNA intercalation studies . Key Difference: The dicyano group enhances π-π stacking with DNA bases, a property absent in the target compound .

Alkoxy-Substituted Benzoic Acids
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-(Isopentyloxy)-3-methoxybenzoic acid Isopentyloxy at 4-position C13H18O4 Intermediate for fine chemicals
4-(Cyclopentyloxy)-3-methoxybenzoic acid Cyclopentyloxy at 4-position C13H16O4 Lipophilic backbone for drug design
Target Compound 3-Chloro-4-methoxycarbonylphenyl at 4-position C16H13ClO5 Potential DNA intercalator or drug precursor

Functional and Pharmacological Comparisons

  • DNA Binding Mechanisms: The target compound’s structural analogue, 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid, binds DNA via intercalation due to its planar dicyano group . In contrast, the target compound’s chloro-methoxycarbonylphenyl group may favor groove binding or electrostatic interactions.
  • Enzyme Inhibition: Glycosylated benzoic acids (e.g., 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) inhibit cholinesterases via hydrogen bonding , whereas the target compound’s ester group might interact with hydrophobic enzyme pockets.
  • Anticancer Activity: Idasanutlin (RG7388) achieves nanomolar IC50 values in MDM2-binding assays , whereas the target compound’s efficacy in similar pathways remains unexplored but is hypothesized to be lower due to the absence of fluorophenyl/cyano groups.

Physicochemical Properties

  • Solubility :
    • The glucosyl derivative exhibits higher aqueous solubility (>10 mg/mL) compared to the target compound, which is likely sparingly soluble due to its chloro and ester groups.
  • Thermal Stability :
    • Metal complexes of substituted benzoic acids (e.g., Zn(II) phthalocyanine) show enhanced thermal stability (>300°C) , suggesting the target compound could serve as a stable ligand in coordination chemistry.

Biological Activity

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, also known by its CAS number 1261978-34-0, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step reactions, including the use of palladium-catalyzed cross-coupling methods. The starting materials include various benzoic acid derivatives and chlorinated phenyl compounds. The reaction conditions are optimized to achieve high yields and purity, often utilizing solvents such as ethanol or water under reflux conditions.

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, exhibit significant antimicrobial activity. A study reported that compounds similar to this structure demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, revealing promising antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

Compound NameZone of Inhibition (mm)
3-Hydroxy methyl benzoate17 mm
(3-Methoxycarbonylphenyl) 3-butoxybenzoate27.5 mm
(3-Methoxycarbonylphenyl) 3-pentoxybenzoate28 mm
(3-Methoxycarbonylphenyl) 3-hexoxybenzoate26 mm

This table highlights the antibacterial activity observed in related compounds, suggesting a potential for similar activity in the target compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival and death .

The biological activity of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is believed to be mediated through its interaction with specific molecular targets such as enzymes and cellular receptors. This interaction can lead to the inhibition or activation of various biochemical pathways critical for cellular functions.

Key Pathways

  • Cell Proliferation : The compound may interfere with pathways that regulate cell cycle progression.
  • Apoptosis : Induction of programmed cell death in cancer cells through activation of caspases.
  • Inflammatory Response : Modulation of inflammatory mediators could contribute to its therapeutic effects in various diseases .

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound and its derivatives. For instance, a study highlighted the synthesis and biological testing of several derivatives that exhibited enhanced antibacterial activity compared to their parent compounds. These findings underscore the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What advanced techniques resolve overlapping spectral signals in NMR analysis?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Differentiate adjacent protons (e.g., aromatic protons at δ 7.1–7.5 ppm) and assign carbon-proton correlations .
  • Dynamic NMR : Assess rotational barriers of methoxy groups if hindered rotation causes signal splitting .

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